molecular formula C16H15NOS B11466111 5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one CAS No. 63444-73-5

5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one

Cat. No.: B11466111
CAS No.: 63444-73-5
M. Wt: 269.4 g/mol
InChI Key: HMZGRFPANBVBFF-UHFFFAOYSA-N
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Description

5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms at the first and third positions, respectively. This compound is of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one typically involves the reaction of thiolactic acid with benzaldehyde and methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Green chemistry approaches, such as the use of biopolymer-based solid acid catalysts, have been employed to make the process more environmentally friendly .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiazolidines.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Scientific Research Applications

5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division. This is particularly relevant in its antimicrobial and anticancer activities. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

  • 2,3-Diphenyl-1,3-thiazolidin-4-one
  • 5-Methyl-1,3-thiazolidin-4-one
  • 2,3-Diphenyl-1,3-thiazolidine

Comparison: 5-Methyl-2,3-diphenyl-1,3-thiazolidin-4-one is unique due to the presence of both methyl and diphenyl groups, which enhance its biological activity compared to other thiazolidinones. The methyl group at the fifth position increases its lipophilicity, improving its ability to penetrate cell membranes. The diphenyl groups contribute to its stability and interaction with molecular targets .

Properties

CAS No.

63444-73-5

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

5-methyl-2,3-diphenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15NOS/c1-12-15(18)17(14-10-6-3-7-11-14)16(19-12)13-8-4-2-5-9-13/h2-12,16H,1H3

InChI Key

HMZGRFPANBVBFF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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